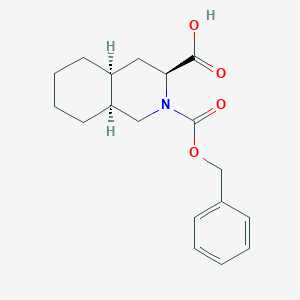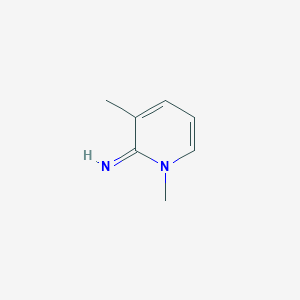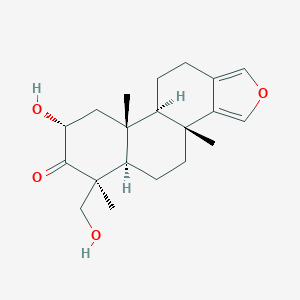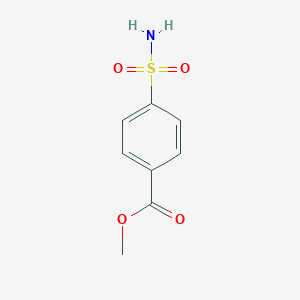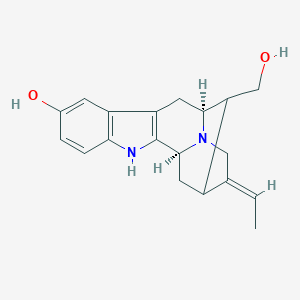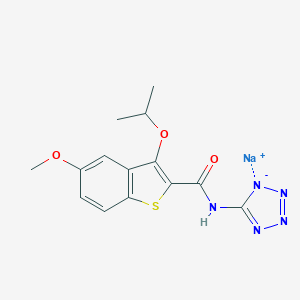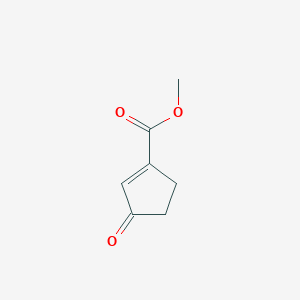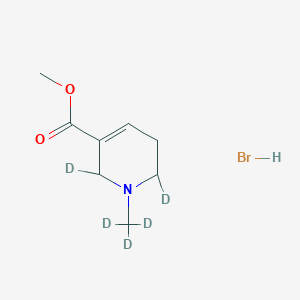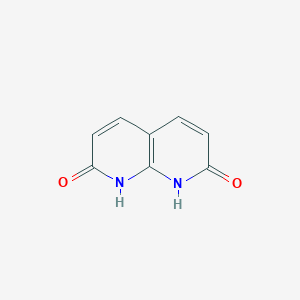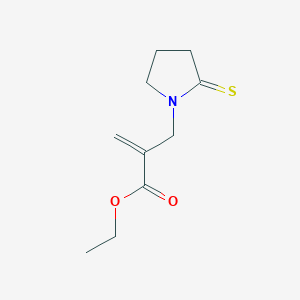
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrolidine, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and natural products. Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate has been shown to exhibit interesting biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate is not fully understood. However, it has been proposed that this compound may act as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate has been shown to exhibit interesting biochemical and physiological effects. In addition to its inhibitory activity against acetylcholinesterase and butyrylcholinesterase, this compound has also been reported to exhibit antioxidant activity. This may be due to the presence of the thiocyanate group in the molecule, which has been shown to exhibit antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate is its potential as a drug candidate for the treatment of cognitive disorders. However, there are also limitations to using this compound in lab experiments. One of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the synthesis of Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate is a multi-step process, which may limit its use in high-throughput screening assays.
Orientations Futures
There are several future directions for research on Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate. One area of research is to further investigate its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This may involve designing experiments to study the compound's effects on cognitive function in animal models. Another area of research is to explore the antioxidant properties of Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate. This may involve studying the compound's effects on oxidative stress in cell culture models. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate, which may involve using computational methods to predict the compound's binding affinity to acetylcholinesterase and other enzymes.
Méthodes De Synthèse
The synthesis of Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate can be achieved through a multi-step process. The first step involves the reaction of pyrrolidine with chloroacetic acid to form 2-chloro-N-(pyrrolidin-2-yl)acetamide. This intermediate is then reacted with potassium thiocyanate to form 2-(pyrrolidin-2-yl)thiocyanate. Finally, the reaction of 2-(pyrrolidin-2-yl)thiocyanate with ethyl acrylate yields Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate.
Applications De Recherche Scientifique
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate has been shown to exhibit interesting properties that make it a promising compound for scientific research. One of the potential applications of this compound is in the field of drug discovery. It has been reported that Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate exhibits inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Therefore, Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate may have potential as a drug candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
105284-81-9 |
|---|---|
Nom du produit |
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate |
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
ethyl 2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H15NO2S/c1-3-13-10(12)8(2)7-11-6-4-5-9(11)14/h2-7H2,1H3 |
Clé InChI |
SUILLIRPBMOEJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
SMILES canonique |
CCOC(=O)C(=C)CN1CCCC1=S |
Synonymes |
1-Pyrrolidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



